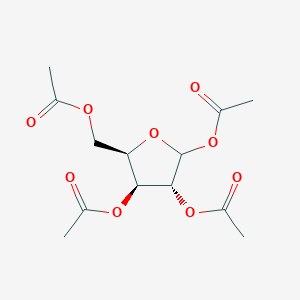

1,2,3,5-tetra-O-acetyl-D-xylofuranose

Vue d'ensemble

Description

Le 1,2,3,5-Tétra-O-acétyl-D-xylofuranose est un composé chimique de formule moléculaire C13H18O9. Il s'agit d'un dérivé du D-xylose, une molécule de sucre, et il est couramment utilisé comme matière première pour la synthèse des nucléosides . Ce composé se caractérise par la présence de quatre groupes acétyle liés au cycle xylofuranose, ce qui améliore sa réactivité et son utilité dans divers processus chimiques .

Méthodes De Préparation

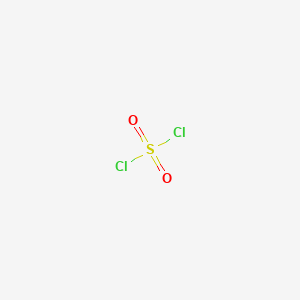

Voies de synthèse et conditions de réaction : Le 1,2,3,5-Tétra-O-acétyl-D-xylofuranose est généralement synthétisé par acétylation du D-xylofuranose. Le processus implique la réaction du D-xylofuranose avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine . Les conditions réactionnelles comprennent généralement le maintien du mélange réactionnel à une température spécifique et l'agitation pendant une certaine période pour garantir une acétylation complète.

Méthodes de production industrielle : Dans les milieux industriels, la production de 1,2,3,5-Tétra-O-acétyl-D-xylofuranose suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des paramètres de réaction pour obtenir des rendements et une pureté élevés. Le produit est ensuite purifié par des techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le 1,2,3,5-Tétra-O-acétyl-D-xylofuranose subit diverses réactions chimiques, notamment :

Hydrolyse : Les groupes acétyle peuvent être hydrolysés en conditions acides ou basiques pour donner du D-xylofuranose.

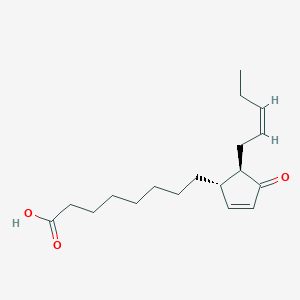

Oxydation : Le composé peut être oxydé pour former des acides carboxyliques ou des aldéhydes correspondants.

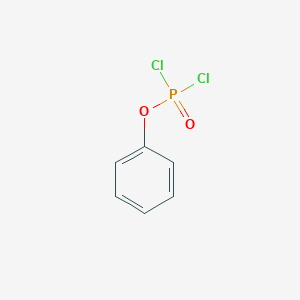

Substitution : Les groupes acétyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Hydrolyse : D-xylofuranose.

Oxydation : Acides carboxyliques ou aldéhydes.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le 1,2,3,5-Tétra-O-acétyl-D-xylofuranose a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme brique de base pour la synthèse des nucléosides et d'autres molécules complexes.

Médecine : Il sert de précurseur au développement de médicaments antiviraux et anticancéreux.

Industrie : Le composé est utilisé dans la production de divers produits pharmaceutiques et de produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action du 1,2,3,5-Tétra-O-acétyl-D-xylofuranose implique principalement son rôle de précurseur dans la synthèse des nucléosides. Les groupes acétyle protègent les groupes hydroxyle du sucre, permettant des réactions sélectives à d'autres positions. Une fois que les modifications souhaitées sont apportées, les groupes acétyle peuvent être éliminés pour donner le produit nucléoside final . Ce processus implique diverses cibles et voies moléculaires, y compris la catalyse enzymatique et les transformations chimiques .

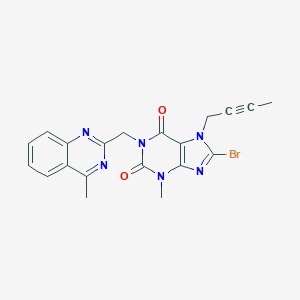

Composés similaires :

1,2,3,4-Tétra-O-acétyl-D-glucopyranose : Un autre dérivé de sucre acétylé utilisé dans la synthèse des nucléosides.

1,2,3,5-Tétra-O-acétyl-D-ribofuranose : Similaire au 1,2,3,5-Tétra-O-acétyl-D-xylofuranose mais dérivé du ribose plutôt que du xylose.

Unicité : Le 1,2,3,5-Tétra-O-acétyl-D-xylofuranose est unique en raison de sa structure et de sa réactivité spécifiques, ce qui le rend particulièrement adapté à la synthèse de certains nucléosides. Ses groupes acétyle assurent une protection pendant les réactions chimiques, permettant des modifications sélectives et des rendements élevés des produits souhaités .

Mécanisme D'action

The mechanism of action of 1,2,3,5-Tetra-O-acetyl-D-xylofuranose primarily involves its role as a precursor in the synthesis of nucleosides. The acetyl groups protect the hydroxyl groups of the sugar, allowing selective reactions to occur at other positions. Once the desired modifications are made, the acetyl groups can be removed to yield the final nucleoside product . This process involves various molecular targets and pathways, including enzymatic catalysis and chemical transformations .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetra-O-acetyl-D-glucopyranose: Another acetylated sugar derivative used in nucleoside synthesis.

1,2,3,5-Tetra-O-acetyl-D-ribofuranose: Similar to 1,2,3,5-Tetra-O-acetyl-D-xylofuranose but derived from ribose instead of xylose.

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it particularly suitable for the synthesis of certain nucleosides. Its acetyl groups provide protection during chemical reactions, allowing for selective modifications and high yields of the desired products .

Propriétés

IUPAC Name |

[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-DAAZQVBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

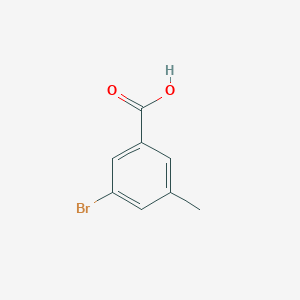

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

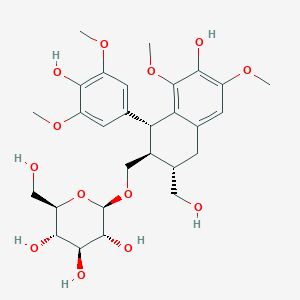

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.